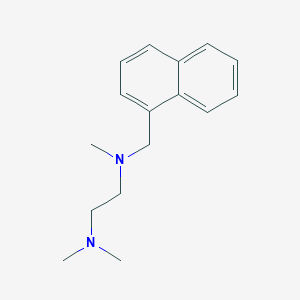![molecular formula C20H24N2O2 B5814449 2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)
2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, also known as DMAA, is a synthetic compound that has been widely used in scientific research. DMAA is a derivative of geranium oil and has been used as a dietary supplement and a performance-enhancing drug. The compound has been found to have several biochemical and physiological effects that make it useful in various research applications.
作用机制
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in regulating mood, attention, and energy levels. This compound has also been found to increase the release of adrenaline, which can increase heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it useful in scientific research. The compound has been found to increase energy levels, improve focus and concentration, and enhance athletic performance. This compound has also been found to increase heart rate and blood pressure, which can be useful in studying cardiovascular function. The compound has also been found to have bronchodilator effects, which can be useful in studying respiratory function.
实验室实验的优点和局限性
One advantage of using 2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide in scientific research is its ability to increase energy levels and improve focus and concentration. This can be useful in studying cognitive function and attention. This compound also has bronchodilator effects, which can be useful in studying respiratory function. However, a limitation of using this compound is its potential for abuse and misuse. The compound has been found to have stimulant effects and can be addictive. Therefore, caution should be taken when using this compound in scientific research.
未来方向
There are several future directions for research involving 2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide. One area of research could be focused on the potential therapeutic uses of this compound, such as in the treatment of ADHD or as a weight loss supplement. Another area of research could be focused on the long-term effects of this compound use, including its potential for addiction and abuse. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on neurotransmitter levels in the brain.
合成方法
2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide can be synthesized by reacting 2,3-dimethylphenol with chloroacetyl chloride in the presence of an acid catalyst. The resulting intermediate is then reacted with 4-(1-pyrrolidinyl)aniline to yield this compound.
科学研究应用
2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been used in various scientific research applications, including as a stimulant, a bronchodilator, and a performance-enhancing drug. The compound has been found to increase energy levels, improve focus and concentration, and enhance athletic performance. This compound has also been used as a weight loss supplement and a treatment for attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-6-5-7-19(16(15)2)24-14-20(23)21-17-8-10-18(11-9-17)22-12-3-4-13-22/h5-11H,3-4,12-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZIOBPKZFHSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5814398.png)





![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)